Cas no 123135-16-0 (Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-7-methyl-,methyl ester, (1S,4aS,5S,6R,7R,7aR)- (9CI))

Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-7-methyl-,methyl ester, (1S,4aS,5S,6R,7R,7aR)- (9CI) structure
123135-16-0 structure
Product Name:Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-7-methyl-,methyl ester, (1S,4aS,5S,6R,7R,7aR)- (9CI)
N.o CAS:123135-16-0
MF:C26H32O13
MW:552.524489402771
CID:224111
Update Time:2024-03-01

Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-7-methyl-,methyl ester, (1S,4aS,5S,6R,7R,7aR)- (9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-7-methyl-,methyl ester, (1S,4aS,5S,6R,7R,7aR)- (9CI)
    • Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-5-[[(2E)-3-(4-hydroxyphenyl)
    • Arbortristoside C
    • Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-5-[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-7-methyl-,methyl ester, [1S-[1a,4aa,5a(E),6a,7a,7aa]]-
    • Cyclopenta[c]pyran-4-carboxylic acid, 1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-7-methyl-, methyl ester, (1S,4aS,5S,6R,7R,7aR)-
    • Inchi: 1S/C26H32O13/c1-11-17-18(23(19(11)30)38-16(29)8-5-12-3-6-13(28)7-4-12)14(24(34)35-2)10-36-25(17)39-26-22(33)21(32)20(31)15(9-27)37-26/h3-8,10-11,15,17-23,25-28,30-33H,9H2,1-2H3/b8-5+/t11-,15-,17-,18-,19-,20-,21+,22-,23+,25+,26+/m1/s1
    • Chave InChI: DOJKTKQXEVTQMI-PCJPJXBHSA-N
    • SMILES: [C@@H]1(O[C@@H]2O[C@H](CO)[C@@H](O)[C@H](O)[C@H]2O)OC=C(C(OC)=O)[C@@]2([H])[C@H](OC(=O)/C=C/C3=CC=C(O)C=C3)[C@H](O)[C@H](C)[C@@]12[H]

Propriedades Computadas

  • Massa Exacta: 272.08309

Propriedades Experimentais

  • Densidade: 1.53±0.1 g/cm3(Predicted)
  • Ponto de ebulição: 775.9±60.0 °C(Predicted)
  • PSA: 52.54
  • pka: 8.58±0.15(Predicted)
Fornecedores recomendados
Hebei Liye chemical Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.